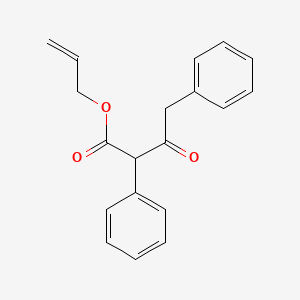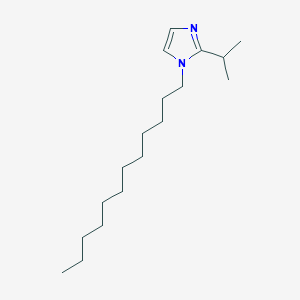
1H-Imidazole, 1-dodecyl-2-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- is a substituted imidazole compound characterized by a long dodecyl chain and an isopropyl group attached to the imidazole ring. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an antifungal and anticancer agent.
Industry: It is used in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and disrupt their normal function, leading to antimicrobial or anticancer effects. The compound’s amphiphilic nature allows it to interact with cell membranes, potentially causing membrane disruption and cell death .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole, 1-dodecyl-2-(1-methylethyl)- can be compared with other similar compounds, such as:
1H-Imidazole, 1-dodecyl-: Lacks the isopropyl group, making it less sterically hindered and potentially less effective in certain applications.
1H-Imidazole, 1-methyl-: A smaller compound with different physicochemical properties and applications.
1H-Imidazole, 1,2-dimethyl-: Contains two methyl groups, which can influence its reactivity and interaction with biological targets.
Eigenschaften
CAS-Nummer |
5709-26-2 |
|---|---|
Molekularformel |
C18H34N2 |
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
1-dodecyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C18H34N2/c1-4-5-6-7-8-9-10-11-12-13-15-20-16-14-19-18(20)17(2)3/h14,16-17H,4-13,15H2,1-3H3 |
InChI-Schlüssel |
OXVFFRNIUMEJNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1C=CN=C1C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



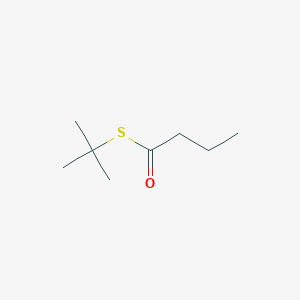
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B14725294.png)
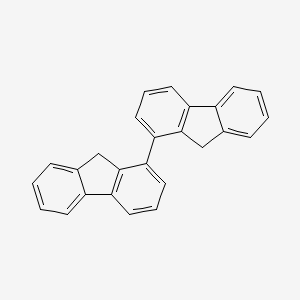
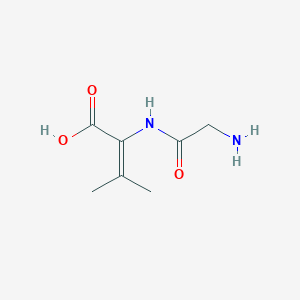
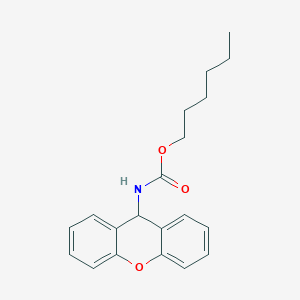
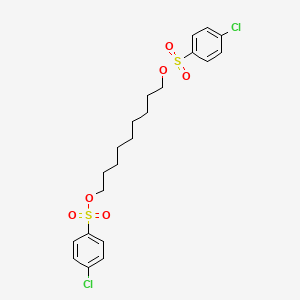
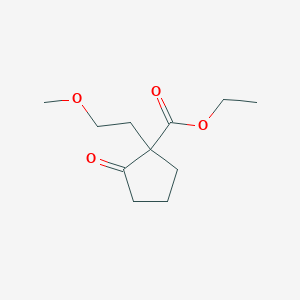

![1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14725336.png)
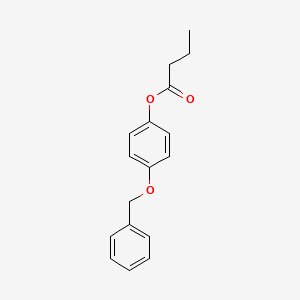
![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)
![N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14725358.png)
